Acid Alizarin Red B
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Overview
Description
Acid Alizarin Red B, also known as Alizarin Red S, is a water-soluble anthraquinone dye derived from alizarin. It is commonly used in histology and histopathology to stain calcium deposits in tissues. The compound is known for its vibrant red color and its ability to form complexes with metal ions, making it useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acid Alizarin Red B can be synthesized through the sulfonation of alizarin. The process involves the following steps:
Friedel-Crafts Acylation: Benzene reacts with phthalic anhydride in the presence of a catalyst to form anthraquinone.
Sulfonation: Anthraquinone is then sulfonated with concentrated sulfuric acid at high temperatures to produce anthraquinone-β-sulfonic acid.
Fusion: The sulfonated product is fused with caustic soda to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced technologies and equipment helps in optimizing the production process and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Acid Alizarin Red B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent anthraquinone structure.
Complexation: It forms complexes with metal ions, which are useful in various analytical applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium dichromate.
Reducing Agents: Zinc dust, sodium borohydride.
Complexation Agents: Metal salts such as copper sulfate, nickel chloride.
Major Products
Oxidation Products: Various quinone derivatives.
Reduction Products: Anthraquinone.
Complexation Products: Metal-alizarin complexes.
Scientific Research Applications
Acid Alizarin Red B has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Stains calcium deposits in tissues, aiding in the study of bone and cartilage development.
Medicine: Helps in diagnosing calcification in tissues.
Industry: Used in dyeing textiles and as a colorant in various products
Mechanism of Action
The mechanism of action of Acid Alizarin Red B involves its ability to bind to calcium ions, forming a complex that can be easily visualized under a microscope. This binding is facilitated by the presence of hydroxyl and sulfonic acid groups in the molecule. The compound also interacts with metal ions through coordination bonds, which is the basis for its use in complexometric titrations .
Comparison with Similar Compounds
Similar Compounds
Alizarin: The parent compound from which Acid Alizarin Red B is derived.
Alizarin Complexone: Another derivative used for similar staining purposes.
Methyl Orange: A different type of pH indicator dye
Uniqueness
This compound is unique due to its strong affinity for calcium ions and its ability to form stable complexes with various metal ions. This makes it particularly useful in histological staining and analytical chemistry applications .
Properties
Molecular Formula |
C17H9N2Na3O9S2 |
---|---|
Molecular Weight |
518.4 g/mol |
IUPAC Name |
trisodium;2-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H12N2O9S2.3Na/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3 |
InChI Key |
RBKBGHZMNFTKRE-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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